![molecular formula C10H11Cl2N3O B1408270 {[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride CAS No. 1638612-54-0](/img/structure/B1408270.png)
{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride
Overview
Description
Scientific Research Applications
Anticancer Agent
The 1,3,4-oxadiazole scaffold, a core structure in this compound, has been extensively studied for its anticancer properties. It has shown promise in inhibiting various enzymes and proteins that contribute to cancer cell proliferation. For instance, derivatives of 1,3,4-oxadiazole have been tested for their ability to inhibit thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase, which are crucial in the pathogenesis of cancer .
Enzyme Inhibition
The compound’s ability to act as an enzyme inhibitor is significant in the treatment of diseases where enzyme activity is dysregulated. The structural modifications in the oxadiazole ring allow it to selectively interact with nucleic acids and enzymes, thereby modulating their activity .
Pharmacophore in Drug Design
Oxadiazoles serve as an essential part of the pharmacophore in drug design due to their flat, aromatic structure. This allows for the placement of required substituents for potential applications, making the compound a valuable tool in the development of new pharmaceuticals .
Vasodilator Applications
The oxadiazole derivatives have been utilized for their vasodilator properties, which can be beneficial in treating cardiovascular diseases. By relaxing blood vessels, they help in reducing blood pressure and improving blood flow .
Anticonvulsant Properties
Research has indicated that oxadiazole derivatives can be effective anticonvulsants. This application is particularly relevant in the treatment of epilepsy and other seizure disorders .
Antidiabetic Activity
The compound has potential applications in the management of diabetes. By inhibiting specific enzymes involved in glucose metabolism, it may help in regulating blood sugar levels .
Energetic Material
Due to the positive heat of formation and favorable oxygen balance, oxadiazole derivatives, including the compound , can be used as high-energy materials. This application is of interest in the field of material science .
Synthesis of Other Compounds
Methylamine hydrochloride, a component of the compound, is used in the synthesis of various other compounds through reactions such as the Mannich reaction. This highlights its utility in chemical synthesis and drug development .
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been shown to inhibit the activity of certain enzymes, leading to their diverse biological effects .
Biochemical Pathways
Related compounds such as the selenium-containing compound 3-((4-chlorophenyl)selanyl)-1-methyl-1h-indole (cmi) have been shown to modulate oxidative stress and inflammatory pathways . This suggests that {[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride might also influence similar pathways.
Pharmacokinetics
In silico pharmacokinetics analysis of a related compound, cmi, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
For instance, CMI has been reported to protect dopaminergic neurons from H2O2-induced stress by lowering reactive oxygen species (ROS) levels and boosting the glutathione system .
properties
IUPAC Name |
1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O.ClH/c1-12-6-9-13-10(14-15-9)7-2-4-8(11)5-3-7;/h2-5,12H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWKYDGKYZMAMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride | |
CAS RN |
1638612-54-0 | |
Record name | 1,2,4-Oxadiazole-5-methanamine, 3-(4-chlorophenyl)-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.